![molecular formula C21H19ClN2O4S B6107892 N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide CAS No. 5551-64-4](/img/structure/B6107892.png)
N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of glycine site antagonists, which are known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.
Mechanism of Action
Target of Action
Similar compounds have been associated with a wide range of biological activities .
Mode of Action
It’s worth noting that similar compounds have been synthesized and shown to possess certain anti-viral activities .
Biochemical Pathways
Similar compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown certain anti-viral activities .
Advantages and Limitations for Lab Experiments
One of the main advantages of using CGP 49823 in lab experiments is its specificity for the glycine site on the N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor. This allows researchers to selectively modulate the activity of the this compound receptor without affecting other receptors. However, one limitation of using CGP 49823 is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on CGP 49823. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to determine the optimal dosage and administration route for CGP 49823 in these conditions. Another area of interest is the development of new compounds that target the glycine site on the N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor with greater specificity and efficacy. Finally, research is needed to further elucidate the mechanisms of action of CGP 49823 and its effects on synaptic plasticity and memory formation.
Synthesis Methods
The synthesis of CGP 49823 involves several steps, starting with the reaction between 4-chloroaniline and 4-methoxybenzaldehyde to form 4-chloro-N-(4-methoxybenzyl)aniline. This compound is then reacted with phenylsulfonyl chloride to form N-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-phenylsulfonylamine. Finally, this compound is reacted with glycine to form CGP 49823.
Scientific Research Applications
CGP 49823 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CGP 49823 has been shown to modulate the activity of the N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is involved in the regulation of synaptic plasticity and memory formation.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-19-13-11-18(12-14-19)24(29(26,27)20-5-3-2-4-6-20)15-21(25)23-17-9-7-16(22)8-10-17/h2-14H,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQORGDJXBBYHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362094 |
Source
|
Record name | N~2~-(Benzenesulfonyl)-N-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5551-64-4 |
Source
|
Record name | N~2~-(Benzenesulfonyl)-N-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.